3-Fluoro-2-methoxy-6-methylbenzoic acid
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Overview
Description
3-Fluoro-2-methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position, a methoxy group at the second position, and a methyl group at the sixth position on the benzene ring
Mechanism of Action
Target of Action
It is known that the compound is used as a building block in the synthesis of various pharmaceuticals .
Mode of Action
It is known to be used in the synthesis of diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (sglt2) inhibitors . This suggests that the compound may interact with its targets through Friedel-Crafts acylation, followed by a reduction reaction .
Biochemical Pathways
It is known that the compound is used in the synthesis of sglt2 inhibitors , which play a role in the regulation of glucose levels in the body. Therefore, it can be inferred that the compound may indirectly affect glucose metabolism pathways.
Pharmacokinetics
As a small molecule with a molecular weight of 18416 g/mol , it is likely to have good bioavailability.
Result of Action
It is known that the compound is used in the synthesis of sglt2 inhibitors , which can lower blood glucose levels by preventing the reabsorption of glucose in the kidneys. Therefore, it can be inferred that the compound may indirectly contribute to the regulation of glucose levels in the body.
Action Environment
It is recommended that the compound be stored at room temperature , suggesting that extreme temperatures may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents, bases, and nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-2-methoxy-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-6-methylbenzoic acid
- 3-Fluoro-2-iodo-6-methylbenzoic acid
Uniqueness
3-Fluoro-2-methoxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of fluorine, methoxy, and methyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-Fluoro-2-methoxy-6-methylbenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C₉H₉F O₃. Its structure includes a carboxylic acid group, a methoxy group, and a fluorine atom positioned on the benzene ring, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity due to its electronegativity, while the methoxy group influences lipophilicity and membrane permeability. These properties allow the compound to modulate various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes. The compound's structural similarity to biologically active molecules allows it to bind effectively to enzyme active sites, potentially altering their function. For instance, studies have shown that it can inhibit the activity of enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Its derivatives have been tested for minimum inhibitory concentration (MIC) against various pathogens, indicating potential use in developing new antibiotics. For example, related compounds have shown MIC values ranging from 500 to 1000 μg/mL against certain bacterial strains .
Synthesis and Characterization
A study focused on the synthesis of this compound highlighted its role as a precursor for various biologically active compounds. The synthesis typically involves several steps, including Friedel-Crafts acylation followed by reduction reactions, allowing for the creation of diverse derivatives with enhanced biological activities .
Biological Evaluation
In vitro evaluations have demonstrated that this compound and its derivatives can influence cell viability and proliferation in cancer cell lines. These findings suggest potential applications in cancer therapeutics, where modulation of specific signaling pathways could lead to reduced tumor growth .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₉H₉F O₃ | Contains methoxy and fluorine groups; potential enzyme inhibitor |
5-Fluoro-2-methylbenzoic acid | C₈H₇F O₂ | Lacks methoxy group; used in dye synthesis |
2-Fluoro-6-methylbenzoic acid | C₈H₇F O₂ | Different substitution pattern; used in pharmaceuticals |
Properties
IUPAC Name |
3-fluoro-2-methoxy-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLVQNOHJLVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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